molecular formula C16H16N2O B2805679 (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one CAS No. 512815-07-5

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one

Cat. No. B2805679
CAS RN: 512815-07-5
M. Wt: 252.317
InChI Key: XKOHTAMYCDGOHF-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNQ is a redox-active molecule that can act as an electron acceptor and donor, making it useful for studying redox reactions in biological systems.

Mechanism of Action

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one acts as an electron acceptor and donor, which can lead to the production of reactive oxygen species (ROS) and oxidative stress. This can result in damage to cellular components such as lipids, proteins, and DNA.
Biochemical and Physiological Effects:
(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to activate the transcription factor Nrf2, which plays a key role in the regulation of cellular antioxidant defense mechanisms.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one in lab experiments is its ability to induce oxidative stress in cells and tissues, which can provide valuable insights into the role of oxidative stress in various diseases. However, one limitation is that (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

1. Further studies are needed to elucidate the precise mechanisms by which (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one induces oxidative stress and apoptosis in cancer cells.
2. The potential use of (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one as a therapeutic agent for cancer should be explored in more detail.
3. Studies are needed to determine the effects of (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one on various cellular signaling pathways and transcription factors.
4. The use of (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one in animal models of disease should be investigated to determine its potential efficacy as a therapeutic agent.
5. The development of new synthetic methods for (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one could lead to the production of more potent analogs with improved biological activity.

Synthesis Methods

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-4-amino-pyrazole with 2,3-dihydro-1-naphthoquinone in the presence of a base. Other methods involve the use of palladium-catalyzed coupling reactions or the oxidation of 2,3-dihydro-1-naphthol with a suitable oxidizing agent.

Scientific Research Applications

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one has been used extensively in scientific research to study redox reactions in biological systems. It has been shown to induce oxidative stress in cells and tissues, making it useful for studying the role of oxidative stress in various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-14(10-18(2)17-11)9-13-8-7-12-5-3-4-6-15(12)16(13)19/h3-6,9-10H,7-8H2,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOHTAMYCDGOHF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C2CCC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/2\CCC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one

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